Bienvenue dans la boutique en ligne BenchChem!

2-{[5-methyl-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid

Lipophilicity Drug-likeness Membrane permeability

2-{[5-methyl-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid (CAS 796067-59-9) is a synthetic 1,2,4-triazole-3-thioacetic acid derivative with molecular formula C12H13N3O2S and a molecular weight of 263.32 g/mol. As a member of the 4,5-disubstituted 1,2,4-triazole thioacetate class, it features a 4-(4-methylphenyl) and a 5-methyl substitution on the triazole core, along with a sulfanyl-linked acetic acid moiety that enables further derivatization into amides, esters, and salts.

Molecular Formula C12H13N3O2S
Molecular Weight 263.32
CAS No. 796067-59-9
Cat. No. B2445484
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-{[5-methyl-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid
CAS796067-59-9
Molecular FormulaC12H13N3O2S
Molecular Weight263.32
Structural Identifiers
SMILESCC1=CC=C(C=C1)N2C(=NN=C2SCC(=O)O)C
InChIInChI=1S/C12H13N3O2S/c1-8-3-5-10(6-4-8)15-9(2)13-14-12(15)18-7-11(16)17/h3-6H,7H2,1-2H3,(H,16,17)
InChIKeyVGYSKBOFFYSREU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitysoluble

2-{[5-Methyl-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetic Acid (CAS 796067-59-9): Chemical Identity and Core Pharmacophore


2-{[5-methyl-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid (CAS 796067-59-9) is a synthetic 1,2,4-triazole-3-thioacetic acid derivative with molecular formula C12H13N3O2S and a molecular weight of 263.32 g/mol [1]. As a member of the 4,5-disubstituted 1,2,4-triazole thioacetate class, it features a 4-(4-methylphenyl) and a 5-methyl substitution on the triazole core, along with a sulfanyl-linked acetic acid moiety that enables further derivatization into amides, esters, and salts [2]. The compound is commercially available through major research chemical suppliers at ≥95% purity for use as a building block and screening compound in drug discovery and chemical biology programs .

Why Triazole-Thioacetic Acid Analogs Cannot Be Interchanged for 2-{[5-Methyl-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetic Acid (CAS 796067-59-9)


The 4,5-disubstituted 1,2,4-triazole thioacetate scaffold is exquisitely sensitive to substitution pattern variations that alter lipophilicity, hydrogen-bonding capacity, and metabolic stability in pharmacologically meaningful ways [1]. The 4-(4-methylphenyl) substituent exerts a predictable electronic and steric influence distinct from 4-phenyl, 4-halogenophenyl, or 4-benzyl analogs, while the sulfanylacetic acid side chain enables salt formation and prodrug strategies that the corresponding thiol and thione precursors cannot support [2]. Substituting a close analog without matching these specific substitution parameters can result in a >4-fold change in lipophilicity (ΔXLogP3 > 1.0), altered COX enzyme binding mode, and divergent biological activity in inflammation and microbial models as demonstrated across the 4,5-disubstituted triazole thioacetate series [3]. The quantitative evidence below substantiates exactly where this compound differs from its nearest chemical neighbors.

Quantitative Differentiation Evidence: 2-{[5-Methyl-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetic Acid (CAS 796067-59-9) vs. Comparator Analogs


XLogP3-AA Lipophilicity: 2.3 vs. Unsubstituted Core Scaffold (0.4) – a 1.9-Unit Difference

The target compound exhibits a computed XLogP3-AA value of 2.3 (PubChem, 2025 release), compared to XLogP3-AA of 0.4 for the unsubstituted core scaffold 2-(1H-1,2,4-triazol-5-ylsulfanyl)acetic acid (CAS 24127-58-0) [1]. The 4-(4-methylphenyl) and 5-methyl dual substitution drives a 1.9-unit increase in predicted lipophilicity relative to the N-unsubstituted core lacking aryl groups [2]. This magnitude of ΔXLogP3 exceeds 1.0, which is generally associated with a >4-fold difference in octanol-water partition coefficient and is expected to translate into significantly enhanced passive membrane permeability [2].

Lipophilicity Drug-likeness Membrane permeability

Hydrogen Bond Donor Count: 1 (Target) vs. 3 (Thiol Precursor) – Different Derivatization Logic

The target compound has exactly one hydrogen bond donor (the carboxylic acid proton), whereas the direct thiol precursor 5-methyl-4-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol (CAS 149747-23-9) possesses both N-H tautomeric and S-H donors (HBD count of 3 at physiological pH equilibrium) [1]. This difference in hydrogen bond donor count produces distinct solubility and formulation behavior: the carboxylic acid group of the target compound can be readily deprotonated to form water-soluble salts (sodium, potassium, amine salts), while the thiol precursor requires different salt formation strategies that often result in lower aqueous solubility [2].

Derivatization potential Prodrug design Salt formation

Class-Level Anti-inflammatory Activity: 62.5% Edema Inhibition Achieved by Structurally Analogous Triazole Thioacetate; Target Scaffold Within Active Range

Although no direct in vivo data are published for CAS 796067-59-9 itself, ethyl [(4,5-disubstituted-4H-1,2,4-triazol-3-yl)sulfanyl]acetate derivatives—structurally differing only by ester vs. carboxylic acid at the same position—have been evaluated in the carrageenan-induced rat paw edema model. The most active analog (compound 2h) produced 62.5% inhibition, comparable to the standard diclofenac [1]. The target compound bears the identical triazole-thioacetate pharmacophore and 4-(4-methylphenyl)-5-methyl substitution pattern, placing it within the same structure-activity cluster that yields significant anti-inflammatory effects [2]. Docking studies across this series further demonstrated binding affinities up to -8.1 kcal/mol against COX-I, indicating that the carboxylic acid form (the target compound) would retain or exceed ester binding affinity through direct salt-bridge interactions with Arg120 [1].

Anti-inflammatory COX inhibition In vivo pharmacology

GHS Hazard Profile: Acute Oral Toxicity (H302), Skin Irritation (H315), Eye Irritation (H319), Respiratory Irritation (H335) – Documented for Safe Handling

The target compound has a registered GHS classification based on ECHA C&L notification: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation), each assigned at 100% notification agreement [1]. This hazard profile is explicitly documented, providing procurement teams and safety officers with the necessary information for risk assessment and compliance. In contrast, many closely related 4,5-disubstituted triazole analogs lack any GHS notifications, creating uncertainty in handling requirements and occupational safety planning [2].

Safety Toxicology Laboratory handling

Vendor Sourcing: Multiple Commercial Suppliers (AKSci, SCBT) at ≥95% Purity – Discontinued Risk Noted

CAS 796067-59-9 is currently stocked by AKSci (100 mg–10 g scale, $131–$2,188 USD, ≥95% purity) and Santa Cruz Biotechnology (1 g at $266 USD, 5 g at $800 USD) . However, CymitQuimica (Fluorochem supply chain) has marked this compound as discontinued across all pack sizes . This dual-status supply situation means that while immediate procurement is feasible through two active suppliers, the discontinuation by a third vendor signals potential supply chain fragility that may affect long-term program continuity.

Commercial availability Procurement Supply chain

Recommended Application Scenarios for 2-{[5-Methyl-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetic Acid (CAS 796067-59-9) Based on Quantitative Differentiation Evidence


Lead Optimization for COX-1/COX-2 Dual Inhibitor Programs

The class-level anti-inflammatory evidence from the triazole thioacetate series, demonstrating 62.5% in vivo edema inhibition and COX-I docking scores of -8.1 kcal/mol, positions CAS 796067-59-9 as a lead-like carboxylic acid scaffold for NSAID discovery programs targeting non-selective COX inhibition [1]. The carboxylic acid functionality enables direct salt formation (sodium, potassium, amine salts) and prodrug strategies (ester, amide) without the additional synthetic step required when starting from the thiol precursor (CAS 149747-23-9). The XLogP3 of 2.3 is within the optimal range (1–3) for oral bioavailability according to Lipinski guidelines, supporting its selection over the more polar unsubstituted core scaffold (XLogP3 0.4) [2].

Antimicrobial SAR Exploration Against Gram-Positive and Gram-Negative Strains

The broader 4,5-disubstituted triazole thioacetate class has demonstrated antimicrobial activity, particularly against Escherichia coli and Gram-positive reference strains [1]. The target compound serves as a versatile intermediate for synthesizing amide derivatives through coupling of the carboxylic acid with diverse amines, enabling systematic exploration of the N-substituent SAR on antimicrobial potency. Compared to the unsubstituted core scaffold (CAS 24127-58-0), the 4-(4-methylphenyl)-5-methyl substitution provides a pre-optimized lipophilic anchor expected to enhance bacterial membrane penetration.

Chemical Biology Probe Development Requiring Predictable Derivatization Chemistry

The single carboxylic acid group (HBD = 1) of CAS 796067-59-9 provides a well-defined, single-point attachment for biotin, fluorophores, or solid-phase resins via standard amide coupling chemistry, enabling the generation of chemical biology probes with consistent stoichiometry [1]. This is in contrast to the thiol precursor (CAS 149747-23-9), whose tautomeric equilibrium (thiol/thione) can lead to mixtures of S- and N-alkylated products, complicating probe characterization and biological interpretation [2]. The documented GHS hazard profile further supports safe handling during probe synthesis workflows in academic and industrial laboratories [3].

Salt Screening and Pre-formulation Solubility Optimization

The carboxylic acid handle of the target compound is structurally primed for systematic salt screening with pharmaceutically acceptable counterions (Na⁺, K⁺, meglumine, tromethamine). Class-level evidence demonstrates that salt formation in the triazole thioacetate series can dramatically modulate anti-inflammatory potency—in one study, diethylethanolammonium salts exceeded diclofenac by 42.15% in edema inhibition at 2 hours [1]. The target compound's XLogP3 of 2.3 provides a balanced starting point where salt formation can tune aqueous solubility without dropping lipophilicity below the permeability threshold, an advantage over more polar base scaffolds.

Quote Request

Request a Quote for 2-{[5-methyl-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.